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Compound of Interest

Compound Name: 3-Chloro-2-iodoaniline

Cat. No.: B130401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Chloro-2-iodoaniline is a valuable and versatile building block in modern organic synthesis.

Its unique substitution pattern, featuring both a chloro and an iodo group on the aniline scaffold,

allows for selective and sequential functionalization through various cross-coupling reactions.

This technical guide provides an in-depth overview of the physical and spectroscopic properties

of 3-chloro-2-iodoaniline, detailed experimental protocols for its synthesis, and its application

in key carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki, Heck, and

Buchwald-Hartwig aminations. This document is intended to serve as a comprehensive

resource for researchers and professionals in the fields of medicinal chemistry, materials

science, and agrochemical development.

Compound Data
This section summarizes the key physical and spectroscopic properties of 3-chloro-2-
iodoaniline.

Physical and Chemical Properties
The physical and chemical properties of 3-chloro-2-iodoaniline are crucial for its handling,

storage, and use in chemical reactions.
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Property Value

CAS Number 70237-25-1[1]

Molecular Formula C₆H₅ClIN[1]

Molecular Weight 253.47 g/mol [1]

Appearance Yellow oil or solid[2]

Boiling Point 303.5 °C at 760 mmHg

Flash Point 137.4 °C

Density ~2.0 g/cm³

Storage
Keep in a dark place, under an inert

atmosphere, at 2-8°C.

Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 3-chloro-2-
iodoaniline.
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Technique Data

¹H NMR

(400 MHz, CDCl₃): δ 7.04 (t, J = 7.6 Hz, 1H),

6.84 (dd, J₁ = 7.6 Hz, J₂ = 1.2 Hz, 1H), 6.55 (dd,

J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.25 (s, 2H).

¹³C NMR

Expected chemical shifts (ppm): ~147 (C-N),

~135 (C-Cl), ~130 (CH), ~120 (CH), ~115 (CH),

~90 (C-I). Note: Precise shifts can vary based

on solvent and concentration.

IR (Infrared)

Expected characteristic peaks (cm⁻¹): 3400-

3300 (N-H stretching), 3100-3000 (aromatic C-H

stretching), 1620-1580 (N-H bending and C=C

stretching), 800-700 (C-Cl stretching), ~500 (C-I

stretching).

Mass Spec (MS)

Expected m/z: 253/255 (M⁺, isotopic pattern for

Cl), 126 (M⁺ - I), 91 (M⁺ - I - Cl). The

fragmentation is expected to involve the loss of

the iodine and chlorine atoms.

Synthesis of 3-Chloro-2-iodoaniline
A reliable method for the synthesis of 3-chloro-2-iodoaniline is the decarboxylative iodination

of 3-chloroanthranilic acid. This method offers a direct route to the desired product.

Synthesis Workflow
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Synthesis of 3-Chloro-2-iodoaniline
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Caption: Workflow for the synthesis of 3-Chloro-2-iodoaniline.

Experimental Protocol: Decarboxylative Iodination
This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.[2]
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Materials:

3-Chloroanthranilic acid

Iodine (I₂)

Potassium Iodide (KI)

Acetonitrile (CH₃CN)

Oxygen (O₂)

Ethyl acetate

Silica gel

Procedure:

To a high-pressure autoclave with a glass liner, add 3-chloroanthranilic acid (1.0 mmol),

iodine (0.5 equiv.), and potassium iodide (0.6 equiv.).

Add 10 mL of acetonitrile to the autoclave.

Seal the autoclave and purge it three times by pressurizing and venting with oxygen.

Pressurize the autoclave with oxygen (10 bar).

Heat the reaction mixture to 180 °C with stirring for 4 hours.

After the reaction is complete, cool the reactor in a water bath.

Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.

Add silica gel to the flask and evaporate the volatiles under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield 3-chloro-2-
iodoaniline.
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Applications in Organic Synthesis: Cross-Coupling
Reactions
3-Chloro-2-iodoaniline is an excellent substrate for palladium-catalyzed cross-coupling

reactions, enabling the formation of complex molecular architectures. The differential reactivity

of the C-I and C-Cl bonds can be exploited for sequential couplings.

Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds. 3-
Chloro-2-iodoaniline can be coupled with various boronic acids to synthesize substituted 2-

aminobiphenyls.
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Suzuki Coupling Catalytic Cycle

Pd(0)L₂

Oxidative Addition
(Ar-I)

Ar-Pd(II)L₂-I
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Transmetalation
(R-B(OH)₂ + Base)

Ar-Pd(II)L₂-R

Boronic Acid

Reductive Elimination

Catalyst Regeneration

Ar-R (Product)
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Caption: Catalytic cycle for the Suzuki coupling reaction.

This protocol is adapted from a procedure for a similar iodoaniline derivative.

Materials:

3-Chloro-2-iodoaniline
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Phenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

Dioxane/Water (4:1 mixture), degassed

Ethyl acetate

Brine

Procedure:

In a reaction tube, combine 3-chloro-2-iodoaniline (1.0 mmol), phenylboronic acid (1.2

mmol), and potassium carbonate (2.0 mmol).

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

Add the degassed dioxane/water solvent mixture (5 mL) via syringe.

Seal the tube and heat the reaction mixture to 90 °C with stirring for 12-16 hours.

After cooling to room temperature, pour the reaction mixture into water (20 mL).

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter,

and concentrate in vacuo.

Purify the residue by flash column chromatography to yield the desired 2-amino-3-chloro-

biphenyl product.

Heck Reaction
The Heck reaction facilitates the formation of carbon-carbon bonds between aryl halides and

alkenes. 3-Chloro-2-iodoaniline can react with alkenes like styrene to produce substituted
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stilbene derivatives.

Heck Reaction Catalytic Cycle
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Caption: Catalytic cycle for the Heck reaction.

This is a representative protocol for a Heck reaction.

Materials:
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3-Chloro-2-iodoaniline

Styrene

Palladium(II) acetate [Pd(OAc)₂]

Tri(o-tolyl)phosphine [P(o-tol)₃]

Triethylamine (Et₃N)

N,N-Dimethylformamide (DMF)

Procedure:

To a reaction flask, add 3-chloro-2-iodoaniline (1.0 mmol), styrene (1.2 mmol), palladium(II)

acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

Add DMF (5 mL) and triethylamine (1.5 mmol).

Heat the reaction mixture to 100 °C under an inert atmosphere for 12-24 hours.

Monitor the reaction progress by TLC or GC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g.,

ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain the substituted stilbene.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen

bonds. The chloro-substituent on the 3-chloro-2-iodoaniline can undergo amination with

various primary and secondary amines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b130401?utm_src=pdf-body
https://www.benchchem.com/product/b130401?utm_src=pdf-body
https://www.benchchem.com/product/b130401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buchwald-Hartwig Amination Catalytic Cycle
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

This protocol is adapted from a procedure for the amination of aryl chlorides.

Materials:
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3-Chloro-2-iodoaniline

Morpholine

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)

Toluene, degassed

Procedure:

To a 2-necked flask under a nitrogen atmosphere, add

bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-

butoxide (2.0 equiv.).

Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

Add 3-chloro-2-iodoaniline (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.

Stir the resulting mixture at reflux for 6 hours.

Cool the reaction mixture to room temperature and quench with water (10 mL).

Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry with Na₂SO₄,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the corresponding

aminated product.

Conclusion
3-Chloro-2-iodoaniline is a highly useful building block for the synthesis of a wide range of

complex organic molecules. Its distinct halogen substituents provide opportunities for selective

and sequential functionalization, making it a valuable tool for medicinal chemists and materials
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scientists. The protocols and data presented in this guide offer a comprehensive resource for

the effective utilization of 3-chloro-2-iodoaniline in organic synthesis.

Disclaimer
The information provided in this document is for research and development purposes only. All

experimental procedures should be carried out in a well-ventilated fume hood by trained

professionals, adhering to all necessary safety precautions. The authors and publishers of this

document are not liable for any damages or injuries resulting from the use of this information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b130401?utm_src=pdf-body
https://www.benchchem.com/product/b130401?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/3-chloro-2-iodoaniline-70237-25-1
https://www.rsc.org/suppdata/c6/dt/c6dt00470a/c6dt00470a1.pdf
https://www.benchchem.com/product/b130401#3-chloro-2-iodoaniline-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b130401#3-chloro-2-iodoaniline-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b130401#3-chloro-2-iodoaniline-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b130401#3-chloro-2-iodoaniline-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b130401?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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